molecular formula C13H10ClN3OS B11836360 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one

Cat. No.: B11836360
M. Wt: 291.76 g/mol
InChI Key: XXIKTBYZAGNLCD-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one (: 89442-13-7) is a chemical compound of significant interest in medicinal chemistry research, incorporating two privileged heterocyclic scaffolds: the thiazolidin-4-one and the pyrazine . The thiazolidin-4-one core is recognized as a "magic moiety" due to its wide spectrum of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties . Its versatility allows for extensive modification, making it a valuable anchor for developing new therapeutic agents . Similarly, pyrazine-based compounds are known for their diverse biological effects, including antibacterial and antifungal activities . While specific biological data for this exact compound is limited in the public domain, its structural features align with those actively investigated in drug discovery. Molecular frameworks combining aryl-substituted pyrazines with thiazolidinones are frequently explored for their potential to interact with various enzymatic targets . Researchers value this compound as a key synthetic intermediate or a candidate for screening against a range of biological targets, particularly in the development of novel anti-infective and chemotherapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18)

InChI Key

XXIKTBYZAGNLCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : The pyrazin-2-yl amine reacts with 4-chlorobenzaldehyde to form a Schiff base intermediate.

  • Nucleophilic Attack : The sulfur atom in MCA attacks the imine carbon, initiating cyclization.

  • Cyclodehydration : Intramolecular dehydration yields the thiazolidin-4-one core.

Experimental Conditions

ComponentRoleOptimization Parameters
Pyrazin-2-yl amineAmine sourceReflux in toluene (24–48 hrs)
4-ChlorobenzaldehydeAldehyde sourceMolar ratio: 1:1:1
Mercaptoacetic acidSulfur and carbonyl sourceExcess (2–3 equivalents)

Yield : Moderate to high (40–60%) depending on solvent polarity and catalyst presence.

Knoevenagel Condensation Methodology

This method leverages the Knoevenagel reaction to form the thiazolidin-4-one scaffold. Thiazolidine-2,4-dione reacts with a pyrazin-2-yl aldehyde derivative to generate the target compound.

Key Steps

  • Aldehyde Synthesis : Preparation of 3-(4-chlorophenyl)pyrazin-2-yl aldehyde via Suzuki coupling or direct formylation.

  • Cyclocondensation : Reaction of thiazolidine-2,4-dione with the aldehyde in the presence of a base (e.g., piperidine) under microwave irradiation.

Reaction Optimization

ParameterValueImpact on Yield
BasePiperidine (10 mol%)Enhances iminium formation
Temperature120°C (microwave)Accelerates reaction kinetics
SolventTolueneFacilitates homogeneous mixing

Yield : 45–70% for optimized protocols.

Multi-Step Synthesis with Hydrazide Intermediates

This approach involves sequential functionalization of pyrazine derivatives. The process includes hydrazide formation, condensation with aldehydes, and cyclization.

Synthetic Route

  • Hydrazide Synthesis : Conversion of ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate to hydrazide using hydrazine hydrate.

  • Schiff Base Formation : Reaction with 4-chlorobenzaldehyde to generate azomethine intermediates.

  • Cyclization : Treatment with MCA and acid catalyst (e.g., ZnCl₂) to form the thiazolidin-4-one.

Advantages and Challenges

FactorDescription
Advantages High regioselectivity
Challenges Prolonged reaction times (6–8 hrs)

Yield : 35–50% due to competing side reactions.

Catalyst-Assisted Solvent-Free Synthesis

Solvent-free methods using heterogeneous catalysts (e.g., β-cyclodextrin-SO₃H) offer eco-friendly alternatives.

Protocol

  • Component Mixing : 2-Chloroquinolin-3-carbaldehyde, pyrazin-2-yl amine, and MCA are ground in a mortar.

  • Catalyst Addition : β-Cyclodextrin-SO₃H (10 mol%) accelerates cyclization.

  • Reaction Completion : Heating at 70°C for 2–3 hours yields the product.

Efficiency Metrics

CatalystYield (%)Reusability
β-Cyclodextrin-SO₃H65–755 cycles
Bi(SCH₂COOH)₃60–703 cycles

Advantages : Reduced waste, improved atom economy.

Comparative Analysis of Preparation Methods

MethodKey Catalyst/ReagentYield (%)Reaction TimeScalability
Three-ComponentMCA, toluene40–6024–48 hrsModerate
KnoevenagelPiperidine, microwave45–7010–30 minHigh
Hydrazide IntermediateZnCl₂, DMF35–506–8 hrsLow
Solvent-Freeβ-Cyclodextrin-SO₃H65–752–3 hrsHigh

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one exhibit a range of biological activities:

  • Antibacterial Activity : Compounds containing the thiazolidinone core have shown significant antibacterial properties. Studies demonstrate that derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .
  • Antifungal Properties : Similar compounds have also been evaluated for antifungal activity, providing promising results in inhibiting fungal pathogens .
  • Antidiabetic Effects : The compound has been investigated for its ability to modulate metabolic pathways related to diabetes management. This includes potential insulin-sensitizing effects, making it a candidate for diabetes treatment .
  • Anticancer Potential : Research has highlighted the anticancer properties of thiazolidinone derivatives, indicating their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various thiazolidinone derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Antidiabetic Mechanisms

Research focused on the compound's effect on glucose metabolism revealed that it enhances insulin sensitivity in diabetic models. This was attributed to its ability to modulate key metabolic pathways, making it a candidate for further development as an antidiabetic agent .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Antimicrobial Activity
  • Compound 4c (from ): Features a 5-chloro-3-methyl-1-pyridin-2-yl substituent on the pyrazolidine ring. It demonstrated superior antimicrobial activity among synthesized derivatives, highlighting the importance of halogenated and heteroaromatic groups .
  • Microwave-synthesized derivatives (): 3-(4-chloro-2-hydroxyphenyl)-substituted thiazolidin-4-ones showed enhanced antimicrobial activity, suggesting that hydroxyl groups on the phenyl ring improve solubility and target binding .
Anticancer Activity
  • Compound 3c (): A 4-chlorophenyl-substituted thiazolidin-4-one with a 5-methyl-thiadiazolyl group exhibited an IC50 of 60.71 μmol L⁻¹ against cancer cells. The thiadiazole ring likely contributes to DNA intercalation or enzyme inhibition .
Antioxidant Activity
  • Compound 7b6 (): A 4-chlorophenyl derivative condensed with a benzaldehyde analogue showed an EC50 of 0.023 ± 0.0011, 6.7-fold more active than the parent compound. Electron-donating groups (e.g., methoxy) on the benzaldehyde moiety enhance radical scavenging .
Antimycobacterial Activity
  • Compound A39 (): A 2-((4-chlorophenyl)imino)-5-((5-nitrofuran-2-yl)methylene)thiazolidin-4-one displayed activity against Mycobacterium tuberculosis. The nitrofuran group introduces redox-active properties, crucial for targeting bacterial enzymes .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP values, enhancing membrane permeability. For example, compound 3c () and 7b6 () both benefit from this feature .
  • Conformational Stability : DFT studies () reveal that substituents like methyl or methoxy groups on adjacent rings influence ring puckering and hydrogen-bonding capacity, affecting target binding .

Data Table: Key Comparative Parameters

Compound Name Substituents Biological Activity IC50/EC50 Reference
Target Compound 3-(4-Chlorophenyl)pyrazin-2-yl N/A* N/A -
4c () 5-Chloro-3-methyl-1-pyridin-2-yl Antimicrobial Significant
3c () 4-Chlorophenyl, 5-methyl-thiadiazolyl Anticancer 60.71 μmol L⁻¹
7b6 () 4-Chlorophenyl with benzaldehyde derivative Antioxidant 0.023 ± 0.0011
A39 () 4-Chlorophenylimino, nitrofuryl Antimycobacterial Active
32 () 6-Trifluoromethoxy-benzothiazolyl HIV-1 RT Inhibition Not reported

Biological Activity

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by its unique structure that combines a thiazolidine ring with a pyrazine moiety and a 4-chlorophenyl substituent. This structural arrangement enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClN3OS
  • Molecular Weight : 291.76 g/mol
  • Structure : The compound features a five-membered ring containing sulfur and nitrogen, which contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance its antimicrobial efficacy .
    • Studies show that thiazolidinone derivatives can inhibit biofilm formation, a critical factor in bacterial resistance .
  • Antifungal Activity :
    • In vitro studies have indicated that this compound exhibits antifungal properties against pathogenic fungi, showcasing potential as an antifungal agent .
  • Antidiabetic Effects :
    • The compound has been investigated for its ability to modulate metabolic pathways related to diabetes management, suggesting its potential as an antidiabetic agent .
  • Anticancer Potential :
    • Preliminary data suggest that derivatives of this compound may possess anticancer properties, although further studies are required to elucidate these effects fully .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Specific mechanisms include:

  • Nucleophilic Substitutions : The thiazolidine ring can undergo nucleophilic substitutions, enhancing its interaction with cellular targets.
  • Electrophilic Additions : The reactive functional groups within the compound allow for electrophilic addition reactions, potentially leading to the formation of reactive intermediates that exert biological effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-p-tolyl-1,3-thiazolidin-4-oneMethyl group on phenylAntibacterial
2-(4-chlorophenyl)-3-pyrazin-2-yl-thiazolidinChlorophenyl and pyrazineAntidiabetic
5-methyl-thiazolidine-2,4-dioneMethylated thiazolidineAnticancer
2,4-thiazolidinedioneTwo carbonyl groupsInsulin sensitizer

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiazolidinone derivatives, including this compound. Notable findings include:

  • A study published in PubMed demonstrated promising antifungal activity against multiple fungal strains .
  • Research highlighted in PMC reviews the antibiofilm properties of thiazolidinones, indicating their potential in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one, and how can side reactions be minimized?

  • Methodological Answer : Microwave-assisted synthesis (MAS) is highly effective for thiazolidin-4-one derivatives. For example, cyclization of thiosemicarbazones with chloroacetic acid under microwave irradiation (80–100°C, 10–15 minutes) yields the target compound with >90% purity and no side products like triazoles or thiadiazoles, which are common in conventional reflux methods . Solvent selection (e.g., toluene with triethylamine) and stoichiometric control are critical to suppress by-products. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of FTIR (to confirm C=O at ~1680 cm⁻¹ and C=N at ~1590 cm⁻¹) and HRMS (e.g., ESI+-MS for molecular ion validation) . For crystallographic verification, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. The software resolves bond lengths (e.g., N=C at 1.26 Å) and dihedral angles (e.g., 56–73° between aromatic rings), ensuring structural accuracy .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes unreacted precursors. For challenging impurities, recrystallization in dichloromethane/hexane mixtures (1:2 v/v) yields high-purity crystals (>98%) . HPLC (C18 column, acetonitrile/water 70:30) can validate purity for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclization in this compound’s synthesis?

  • Methodological Answer : The reaction involves nucleophilic vinylic substitution followed by cyclization. For example, chloroaniline reacts with a nitroallylidene intermediate under mild conditions (0–25°C in methanol), favoring thiazolidin-4-one formation due to the electron-withdrawing nitro group stabilizing the transition state. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

Q. How do crystal packing interactions influence the compound’s bioactivity?

  • Methodological Answer : SC-XRD reveals intermolecular interactions like C–H···O hydrogen bonds and π-stacking (e.g., between chlorophenyl and pyrazine rings). These interactions stabilize the crystal lattice and may enhance binding to biological targets (e.g., enzymes or receptors). Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 46–150 µM) often arise from assay conditions. Standardize protocols using MTT assays (24–48 hour incubation, 5% CO₂) and validate with positive controls (e.g., doxorubicin). For antioxidant studies, DPPH radical scavenging assays must control for solvent effects (e.g., DMSO <1% v/v) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like TNF-α or HIV protease. Pair with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd rates). For example, a Kd of 2.3 nM was reported for similar thiazolidinones targeting PAF receptors .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Batch variations in NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) may indicate residual solvents or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unequivocally. For tautomers, variable-temperature NMR (25–60°C) can identify equilibrium shifts .

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer : Fit dose-response curves using non-linear regression (GraphPad Prism) with a four-parameter logistic model. Report Hill slopes to assess cooperativity. For IC₅₀ comparisons, use ANOVA with Tukey’s post-hoc test (p<0.05) .

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